2-(Tert-butoxy)-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
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Description
Scientific Research Applications
Novel Tert-Butyloxycarbonylation Reagent
A significant application involves the use of related tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the protection of acidic proton-containing substrates. BBDI has been demonstrated as an effective agent for the chemoselective tert-butoxycarbonylation of phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base, proceeding in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006). This reagent offers chemoselectivity and high efficiency, marking its importance in synthetic organic chemistry for the protection and deprotection of functional groups in the synthesis of complex molecules.
Synthetic Utility in Marine Drug Studies
Another application is found in synthetic studies on potent marine drugs, where derivatives of tetrahydroisoquinoline, structurally similar to the compound , are explored for their antitumor activities. For instance, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, was synthesized and analyzed for its role in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013). These studies underscore the potential of such compounds in the development of new therapeutic agents.
Advances in Chemical Synthesis
Further, the compound and its analogs have been utilized in the formation of isoquinoline derivatives through various synthetic routes. This includes reactions proceeding efficiently in the presence of tert-butyl alcohol as the solvent, emphasizing the adaptability and utility of such chemical frameworks in creating pharmacologically relevant structures (Matsumoto, Mori, & Akazome, 2010). The versatility in reaction conditions and the ability to introduce various substituents highlight the compound's importance in medicinal chemistry and drug design.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-15-8-7-9-16(12-15)24-13-19(17-10-5-6-11-18(17)21(24)26)22(27)28-14-20(25)29-23(2,3)4/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHJNVJYSUKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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